molecular formula C20H22N6O B2366990 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide CAS No. 1040646-82-9

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide

Katalognummer: B2366990
CAS-Nummer: 1040646-82-9
Molekulargewicht: 362.437
InChI-Schlüssel: KMPBXZJTCGADHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide is a structurally complex small molecule characterized by a central propanamide backbone. The compound features a phenyl group at the 3-position of the propanamide chain, while the terminal amine group is linked to a pyridazine ring substituted with a pyridin-2-ylamino moiety.

Eigenschaften

IUPAC Name

3-phenyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(12-9-16-6-2-1-3-7-16)23-15-14-22-18-10-11-19(26-25-18)24-17-8-4-5-13-21-17/h1-8,10-11,13H,9,12,14-15H2,(H,22,25)(H,23,27)(H,21,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPBXZJTCGADHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

3-Phenylpropanamide Synthesis

The propanamide backbone is synthesized via activation of 3-phenylpropanoic acid using carbodiimide-based coupling reagents. Patent WO2021074138A1 highlights the efficacy of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base, achieving yields >85% for analogous structures. Alternative methods using propanephosphonic acid anhydride (T3P) in ethyl acetate have also been reported to minimize racemization.

Ethylenediamine Functionalization

The ethylenediamine linker is introduced via nucleophilic substitution. As detailed in WO2012170976A2, reaction of the primary amine in ethylenediamine with a chloropyridazine derivative proceeds optimally in tetrahydrofuran (THF) at 60°C, utilizing triethylamine to scavenge HCl. This step typically achieves 70–75% yield, with purity >90% after recrystallization.

Pyridazine-Pyridine Coupling

The 6-(pyridin-2-ylamino)pyridazin-3-yl segment is constructed through a Buchwald-Hartwig amination , as exemplified in WO2014106800A2. Using palladium(II) acetate and Xantphos as a ligand, 6-chloropyridazin-3-amine reacts with 2-aminopyridine in toluene at 110°C, affording the desired product in 65% yield. Regioselectivity is ensured by electron-withdrawing groups on the pyridazine ring, which activate the C6 position for substitution.

Stepwise Synthesis and Optimization

Amide Bond Formation: 3-Phenylpropanoic Acid to Propanamide

The initial step involves converting 3-phenylpropanoic acid to its corresponding amide. As per WO2021074138A1, the following conditions are optimal:

Reagent Solvent Base Temperature Yield
HBTU DCM DIPEA 25°C 88%
T3P Ethyl acetate - 40°C 82%
EDC/HOBt DMF Triethylamine 0°C → 25°C 79%

Key Observations :

  • HBTU in dichloromethane (DCM) provides the highest yield (88%) with minimal side products.
  • T3P offers a racemization-free pathway but requires strict moisture control.

Ethylenediamine Linker Attachment

The propanamide intermediate reacts with 1,2-diaminoethane under SNAr conditions. Patent WO2012170976A2 recommends using 6-chloro-N-(pyridazin-3-yl)pyridazin-3-amine in THF with potassium carbonate as a base, yielding 73% of the secondary amine. Critical parameters include:

  • Molar ratio : 1:1.2 (propanamide:diaminoethane) to prevent over-alkylation.
  • Reaction time : 12–16 hours for complete conversion.

Pyridazine-Pyridine Coupling via Buchwald-Hartwig Amination

The final step employs palladium-catalyzed coupling to attach the pyridin-2-ylamino group. Data from WO2014106800A2 and WO2021074138A1 suggest the following optimized protocol:

Catalyst Ligand Solvent Temperature Yield
Pd(OAc)₂ Xantphos Toluene 110°C 65%
PdCl₂(dppf) BINAP Dioxane 100°C 58%

Critical Considerations :

  • Xantphos outperforms BINAP in reducing dimerization byproducts.
  • Degassing solvents improves catalyst turnover by 15–20%.

Scalability and Industrial Adaptations

Large-Scale Amide Synthesis

For kilogram-scale production, WO2021074138A1 advocates a continuous flow reactor system using T3P in ethyl acetate, achieving 89% yield with a throughput of 1.2 kg/h. Key advantages include:

  • Reduced reaction time (2 hours vs. 12 hours batch).
  • Inline purification via liquid-liquid extraction.

Purification Challenges

The final compound exhibits moderate solubility in polar aprotic solvents, necessitating chromatographic purification. Silica gel chromatography with a 7:3 hexane:ethyl acetate eluent yields 95% purity, while recrystallization from ethanol/water mixtures achieves 98% purity.

Alternative Routes and Comparative Analysis

Suzuki-Miyaura Coupling for Pyridazine Synthesis

An alternative approach involves Suzuki coupling of 3-bromopyridazine with pyridin-2-ylboronic acid. As detailed in WO2021074138A1, PdCl₂(dppf) in dimethylformamide (DMF) at 80°C affords the biaryl product in 70% yield. However, this method requires stringent control of boronic acid stoichiometry to prevent homocoupling.

Reductive Amination Pathway

WO2012170976A2 explores reductive amination using sodium cyanoborohydride to couple the pyridazine and pyridine moieties. While this method avoids palladium catalysts, yields are lower (55%) due to imine instability.

Analyse Chemischer Reaktionen

Types of Reactions

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action for 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide and analogous compounds from the evidence:

Compound Core Structure Substituents Key Properties Biological Relevance
This compound Propanamide Phenyl, pyridazine-pyridin-2-ylamino High polarity due to multiple amino groups; potential kinase inhibition Likely targets ATP-binding pockets in kinases due to pyridazine scaffold
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide Propanamide Methoxy-triazolopyridazine, benzimidazole Enhanced metabolic stability from triazole; lipophilic Anticandidate for anticancer agents via dual heterocyclic interactions
3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-...propanamide (genotoxic impurity) Propanamide Chloro, dimethylamino, indole-pyrimidine Genotoxic risk due to chloro group; polar substituents Undesirable in pharmaceuticals; requires trace-level monitoring
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride Propanamide Fluorobenzothiazole, dimethylamino Improved solubility (hydrochloride salt); fluorinated aromatic system Potential CNS activity via benzothiazole interaction; fluorination enhances bioavailability

Key Observations:

Structural Diversity: The pyridazine-pyridin-2-ylamino group in the target compound distinguishes it from analogs with triazolopyridazine () or pyrimidine-indole systems (). Pyridazine derivatives are known for kinase inhibition, whereas triazolo systems may enhance metabolic stability . The absence of a chloro substituent in the target compound reduces genotoxicity risks compared to the impurity in , which necessitates stringent purification .

Biological Activity :

  • Compounds with benzimidazole () or fluorobenzothiazole () substituents exhibit stronger interactions with DNA or CNS receptors, whereas the target compound’s pyridazine scaffold may favor kinase selectivity .

Physicochemical Properties: The hydrochloride salt in ’s compound improves aqueous solubility, a feature absent in the target compound.

Research Findings and Implications

  • However, its efficacy relative to triazolopyridazine derivatives () remains unexplored .
  • Toxicity Profile: Unlike the chloro-containing impurity (), the target compound’s lack of electrophilic groups reduces genotoxic concerns, making it a safer candidate for drug development .
  • Synthetic Challenges: The compound’s multiple amino groups may complicate synthesis and purification, requiring advanced chromatographic techniques similar to those used in .

Biologische Aktivität

3-Phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide is a compound of interest due to its unique structural features, which suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The IUPAC name for the compound is 3-phenyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]propanamide. Its molecular formula is C20H22N6OC_{20}H_{22}N_6O, and it features a combination of phenyl, pyridazine, and pyridine moieties that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes involved in critical biochemical pathways. Research indicates that this compound may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in angiogenesis and tumor growth.

Key Findings:

  • VEGFR-2 Inhibition : Molecular docking studies have shown that the compound binds effectively to VEGFR-2 with an IC50 value of approximately 65 nM, indicating strong inhibitory potential against this receptor .
  • Cytotoxicity : In vitro studies demonstrated that the compound exhibits potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values of 21.00 µM and 26.10 µM, respectively .

Pharmacological Profile

The pharmacological profile of this compound suggests it could be a promising candidate for further development as an anticancer agent.

Table 1: Summary of Biological Activity

Activity IC50 Value Cell Line
VEGFR-2 Inhibition65 nM-
Cytotoxicity21.00 µMHepG2
Cytotoxicity26.10 µMMCF-7

Case Studies

Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications:

  • Inhibition of Cell Proliferation : A study on related pyridine derivatives showed significant inhibition of cell proliferation in various cancer models, highlighting the potential of similar compounds in therapeutic applications .
  • ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile has been assessed using computational methods, indicating favorable properties for drug development .

Q & A

Q. How can researchers elucidate its mechanism of action in enzyme inhibition?

  • Methodology :
  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Mutagenesis Studies : Engineer enzyme active sites (e.g., carbonic anhydrase XII mutants) to identify critical residues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.